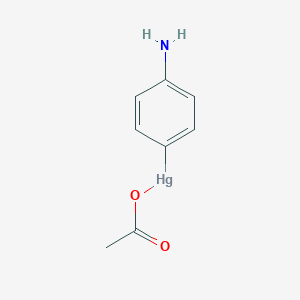

p-Aminophenylmercuric acetate

Beschreibung

Eigenschaften

IUPAC Name |

acetyloxy-(4-aminophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUFCOOZSGWSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9HgNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064197 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Aminophenylmercuric acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6283-24-5 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmercuriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, (acetato-.kappa.O)(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylmercury acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and synthesis of p-Aminophenylmercuric acetate

An In-depth Technical Guide to p-Aminophenylmercuric Acetate (B1210297): Chemical Properties, Synthesis, and Applications

Introduction

p-Aminophenylmercuric acetate (APMA) is an organomercurial compound widely utilized in biochemical and cellular research.[1][2] Its primary application lies in its ability to activate latent matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to APMA for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white or beige crystalline powder, sometimes with a faint yellow cast.[1][4][5] It is stable under recommended storage conditions, typically at room temperature or between 15°C and 30°C, for at least three years.[5][6][7] However, reconstituted solutions should be refrigerated at 4°C and are stable for up to one month.[8][9] Due to its mercury content, APMA is highly toxic and should be handled with extreme caution, following all relevant safety protocols.[1][2] It is classified as very toxic by inhalation, in contact with skin, and if swallowed, with a danger of cumulative effects.[10][11]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | acetyloxy(4-aminophenyl)mercury | [1] |

| Synonyms | 4-(Acetoxymercurio)aniline, APMA | [1][5] |

| CAS Number | 6283-24-5 | [1][5] |

| Molecular Formula | C₈H₉HgNO₂ | [1][5][12] |

| Molecular Weight | 351.75 g/mol | [4][12][13] |

| Appearance | Off-white to beige crystalline powder | [1][4] |

| Melting Point | 163-165 °C | [1][4][5][10] |

| Solubility in Water | ~5 mM | [1][5] |

| Solubility in DMSO | ≥ 10 mg/mL | [1][5][12] |

| Solubility in Acetic Acid (100%) | 50 mg/mL (clear, light yellow solution) | [1][5] |

| Solubility in NaOH (0.1 M) | 10 mg/mL | [12] |

| Purity | ≥90% (HPLC or titration) | [12] |

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of p-aminophenol with mercuric acetate in an acidic medium, typically glacial acetic acid.[2] The reaction proceeds with a 1:1 stoichiometric ratio.[2]

Experimental Protocol: Synthesis

Materials:

-

p-Aminophenol

-

Mercuric acetate

-

Glacial acetic acid

-

Cold acetic acid (for washing)

Procedure:

-

Reagent Preparation: In a suitable reaction vessel, dissolve 1 molar equivalent of p-aminophenol in glacial acetic acid.[2]

-

Reaction: While stirring continuously, gradually add 1 molar equivalent of mercuric acetate to the solution.[2]

-

Heating: Maintain the reaction mixture at a temperature of 60–70°C for 4–6 hours. It is important to monitor the pH to ensure it remains acidic (pH 3–4).[2]

-

Crystallization: After the reaction is complete, cool the mixture to room temperature. This will cause the crude this compound to precipitate out of the solution.[2]

-

Filtration and Washing: Filter the precipitate from the solution. Wash the collected solid with cold acetic acid to remove any unreacted reagents.[2]

-

Purification: For higher purity, the product can be recrystallized from hot dilute acetic acid and then dried in the air.[4][14]

Caption: Synthesis workflow for this compound.

Biological Activity and Experimental Applications

The most prominent biological application of APMA is the activation of latent matrix metalloproteinases (MMPs).[2][3] Pro-MMPs (the inactive zymogens) maintain their latency through a "cysteine switch" mechanism, where a cysteine residue in the propeptide domain coordinates with the catalytic zinc ion, blocking the active site.[2] APMA disrupts this interaction by binding to the sulfhydryl group of the cysteine residue, which leads to a conformational change and subsequent autolytic cleavage of the propeptide, resulting in the active enzyme.[2][15]

Experimental Protocol: In Vitro Activation of Matrix Metalloproteinases

This protocol is a general guideline for the activation of pro-MMPs using APMA. Optimal concentrations and incubation times may vary depending on the specific MMP and experimental conditions.

Materials:

-

Purified pro-MMP solution

-

This compound (APMA)

-

Assay buffer (e.g., Tris-based buffer with CaCl₂)

-

DMSO or 0.1 M NaOH for stock solution preparation

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of APMA (e.g., 10 mM) in a suitable solvent like 0.1 M NaOH or DMSO.[5][12] Solutions should be prepared fresh before use.[5]

-

Incubation: Incubate the purified pro-MMP with APMA at a final concentration typically ranging from 0.5 mM to 2 mM.[2][5]

-

Reaction Conditions: The incubation is generally carried out at 37°C for a period of 1 to 16 hours.[2][5]

-

Monitoring Activation: The activation of the MMP can be monitored by techniques such as SDS-PAGE (observing a decrease in molecular weight as the pro-domain is cleaved) or by using a specific fluorogenic MMP substrate to measure enzymatic activity.

-

Removal of APMA (Optional): After activation, excess APMA can be removed by buffer exchange if it interferes with downstream applications.[2]

Caption: APMA activates MMPs via the "cysteine switch" mechanism.

References

- 1. 4-Aminophenylmercuric acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | RUO | Thiol-Reactive Reagent [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 6283-24-5 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. bmrservice.com [bmrservice.com]

- 8. ≥90% (HPLC), MMP activator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. ≥90% (HPLC), MMP activator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. p -Aminophenylmercuric Acetate [sigmaaldrich.com]

- 13. biocompare.com [biocompare.com]

- 14. This compound | 6283-24-5 [chemicalbook.com]

- 15. merckmillipore.com [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to p-Aminophenylmercuric Acetate (B1210297) as a Thiol-Blocking Reagent

Abstract

p-Aminophenylmercuric acetate (p-APMA) is an organomercurial compound widely utilized in biochemical and pharmaceutical research as a potent thiol-blocking reagent.[1] Its primary utility lies in its high specificity for sulfhydryl groups (-SH) on cysteine residues within proteins.[2] This interaction, which forms a stable mercaptide bond, allows for the reversible modification and inhibition of thiol-dependent enzymes and proteins.[2] p-APMA is most notably recognized for its role in the in vitro activation of latent matrix metalloproteinases (MMPs) through a mechanism known as the "cysteine switch".[3] This guide provides a comprehensive overview of p-APMA's chemical properties, mechanism of action, key applications, detailed experimental protocols, and critical safety information for laboratory professionals.

Chemical and Physical Properties

This compound, also known as 4-(Acetoxymercurio)aniline, is a white to off-white or beige crystalline powder.[1][4] It is a crucial reagent in studies requiring the specific modification of cysteine residues.[2] Due to its hazardous nature, it must be handled with extreme care.[1]

| Property | Value | Source |

| CAS Number | 6283-24-5 | [2] |

| Molecular Formula | C₈H₉HgNO₂ | |

| Molecular Weight | 351.75 g/mol | |

| Melting Point | 163–165 °C | [1][2][4] |

| Appearance | Off-white to beige crystalline powder and chunks | [1][4] |

| Solubility | - In DMSO: 10 mg/mL- In Water: Up to 5 mM | [1][2] |

| Purity | ≥90% (HPLC) | |

| Storage | Stable at 4°C for up to one month; protect from light. OK to freeze. | [2][3] |

Mechanism of Action: Thiol Blocking and the Cysteine Switch

The core function of p-APMA as a thiol-blocking reagent stems from the high-affinity reaction between its mercury component and the sulfhydryl group of cysteine residues, forming a stable mercaptide bond.[2] This reaction effectively blocks the thiol group, preventing it from participating in other reactions, such as the formation of disulfide bonds or enzymatic catalysis.[5]

Its most prominent application is the activation of pro-MMPs (zymogens).[6] In their latent form, these enzymes are kept inactive by a cysteine residue in the propeptide domain, which chelates the catalytic zinc ion in the active site.[1] p-APMA disrupts this interaction by binding to the sulfhydryl group of the critical cysteine.[1] This disruption, termed the "cysteine switch," exposes the active site and leads to autolytic cleavage of the propeptide, resulting in a fully active enzyme.[3]

Applications in Research and Drug Development

p-APMA's ability to specifically modify cysteine residues makes it an invaluable tool in various research contexts.

-

Enzyme Activation: It is the standard reagent for activating latent MMPs (e.g., MMP-2, MMP-8, MMP-9) in vitro for functional studies.[4][7]

-

Enzymology: Used to reversibly inhibit thiol-dependent enzymes to study the role of specific cysteine residues in their active sites.[2]

-

Protein Purification: Serves as an activating agent for preparing organomercurial affinity chromatography columns, which are used to purify thiol-containing proteins and peptides.[2]

-

Receptor Binding Studies: Has been shown to influence the binding of agonists and antagonists to opiate receptors, likely by modifying key cysteine residues.[7]

-

Fusion Protein Cleavage: Can be used as a mercury ion donor to induce autoproteolysis in fusion proteins engineered with a mercury-sensitive cleavage site, allowing for controlled tag removal.[2]

Quantitative Data Summary

The effective concentration and conditions for p-APMA can vary depending on the specific application and biological system.

| Parameter | Value | Application Context | Source |

| MMP Activation | 0.5 mM | Activation of MMP-2 and MMP-9 | [7] |

| Receptor Binding | 0 - 30 µM | Modulating opiate receptor binding in rat brain homogenate | [7] |

| Incubation Time | 30 minutes | Activation of MMP-2 and MMP-9 | [7] |

| Incubation Time | 20 minutes | Modulating opiate receptor binding | [7] |

Key Experimental Protocols

Safety Precaution: p-APMA is highly toxic and must be handled with extreme caution inside a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[4] Refer to the Material Safety Data Sheet (MSDS) before use.[3]

Protocol 1: Activation of Latent Matrix Metalloproteinases (MMPs) from Cell Culture Supernatant

This protocol describes the use of p-APMA to activate pro-MMPs for subsequent analysis by methods like zymography or activity assays.

-

Preparation of p-APMA Stock Solution:

-

Sample Preparation:

-

Collect cell culture supernatant containing the latent MMPs.

-

Centrifuge the supernatant to remove any cells or debris.

-

Determine the protein concentration of the supernatant if required for downstream normalization.

-

-

Activation Reaction:

-

In a microcentrifuge tube, add the desired amount of cell supernatant.

-

Add the 10 mM p-APMA stock solution to achieve a final concentration of 0.5 mM - 1.0 mM (e.g., add 5-10 µL of stock to 95-90 µL of sample).[7]

-

Incubate the mixture at 37°C for 30-60 minutes.[7] Some protocols may call for longer incubation times (up to 4 hours) depending on the specific MMP.

-

-

Downstream Analysis:

-

The sample containing activated MMPs is now ready for analysis.

-

For gelatin zymography, mix the activated sample with non-reducing sample buffer and proceed with electrophoresis.

-

For fluorometric activity assays, the sample can be directly used according to the assay kit manufacturer's instructions.

-

Protocol 2: General Thiol-Blocking for Protein Modification Studies

This protocol provides a general workflow for blocking accessible cysteine residues on a purified protein sample.

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of p-APMA in DMSO as described above.[2]

-

Prepare a suitable reaction buffer for your protein of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain thiol-based reducing agents like DTT or β-mercaptoethanol.

-

-

Thiol-Blocking Reaction:

-

To your purified protein solution (e.g., 1 mg/mL), add p-APMA stock solution to a final concentration typically ranging from 1-5 mM. A 5 to 10-fold molar excess of p-APMA over the concentration of protein thiols is a common starting point.

-

Incubate the reaction at room temperature or 37°C for 1-2 hours. Protect the reaction from light.[2]

-

-

Removal of Excess p-APMA:

-

To stop the reaction and remove the unreacted p-APMA, perform buffer exchange using a desalting column (spin column) or dialysis against the reaction buffer. This step is critical to prevent interference in downstream applications.

-

-

Verification and Analysis:

-

The protein with blocked thiols is now ready for further experiments.

-

Verification of blocking can be performed using Ellman's reagent (DTNB) to quantify the number of free thiols remaining.

-

The functional or structural impact of thiol modification can be assessed using activity assays, mass spectrometry, or other relevant techniques.

-

Safety and Handling

This compound is an extremely hazardous substance.

-

Toxicity: It is classified as a poison and can be fatal if inhaled, swallowed, or if it comes into contact with skin.[1][4] It is also a health hazard that can cause damage to organs through prolonged or repeated exposure.[1]

-

Handling: All work with solid p-APMA or its solutions must be conducted in a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[4]

-

Disposal: Dispose of all p-APMA waste (including contaminated tips, tubes, and solutions) as hazardous chemical waste according to your institution's guidelines. Avoid release to the environment.[4]

Conclusion

This compound is a powerful and specific reagent for the modification of cysteine thiol groups. Its well-established role in the activation of matrix metalloproteinases has made it a staple in cancer biology and tissue remodeling research.[2][7] While its utility is significant, its high toxicity necessitates stringent safety protocols. For researchers in enzymology, protein chemistry, and drug development, a thorough understanding of p-APMA's properties and handling requirements is essential for its safe and effective application in the laboratory.

References

- 1. 4-Aminophenylmercuric acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | RUO | Thiol-Reactive Reagent [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | 6283-24-5 [amp.chemicalbook.com]

- 5. Thiol-blocking reagents and phosphate acetyltransferase catalysis, and the assessment of protection by adsorbed molecules (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. medchemexpress.com [medchemexpress.com]

The Organomercurial Nature of APMA: A Technical Guide to its Role in Matrix Metalloproteinase Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylmercuric acetate (B1210297) (APMA) is a pivotal organomercurial compound in extracellular matrix research and drug discovery, primarily utilized for the in vitro activation of matrix metalloproteinases (MMPs). Its unique mechanism, centered on the interaction with a conserved cysteine residue within the prodomain of MMPs, provides a reliable method to study the enzymatic activity of these proteases. This technical guide offers an in-depth exploration of the organomercurial properties of APMA, its mechanism of action, detailed experimental protocols for its use, and critical safety considerations.

Introduction to APMA: An Organomercurial Activator

4-Aminophenylmercuric acetate, commonly abbreviated as APMA, is an organomercurial compound featuring a mercury atom covalently bonded to a phenyl group. This chemical structure is central to its function as a potent activator of the zymogen forms of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases crucial in tissue remodeling, wound healing, and various pathological processes, including cancer metastasis and arthritis. They are typically synthesized as inactive precursors, or pro-MMPs, which require proteolytic cleavage or conformational changes for activation. APMA serves as a chemical tool to bypass the physiological activation cascade in a laboratory setting.

Table 1: Physicochemical Properties of APMA

| Property | Value | Reference |

| Chemical Formula | C₈H₉HgNO₂ | |

| Molecular Weight | 351.76 g/mol | |

| Appearance | Off-white to yellowish crystalline powder | |

| Solubility in Water | ~5 mM | |

| Solubility in DMSO | ≥10 mg/mL | |

| Melting Point | 163-165 °C |

Mechanism of Action: The "Cysteine Switch"

The activation of pro-MMPs by APMA is classically explained by the "cysteine switch" mechanism. In the latent pro-MMP, a conserved cysteine residue within the pro-domain coordinates with the zinc ion in the enzyme's catalytic site, blocking its activity. APMA, due to the high affinity of mercury for sulfhydryl groups, interacts with this cysteine residue. This interaction disrupts the cysteine-zinc bond, leading to a conformational change in the pro-MMP molecule. This initial destabilization renders the pro-domain susceptible to autolytic cleavage or cleavage by other active MMPs, resulting in the fully active enzyme.

The Role of 4-Aminophenylmercuric Acetate (APMA) in Disrupting the Cysteine-Zinc Interaction in Pro-Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their activity is tightly regulated, primarily through their synthesis as inactive zymogens, or pro-MMPs. The activation of these latent enzymes is a critical control point. A key in vitro method for activating pro-MMPs involves the use of organomercurial compounds, with 4-aminophenylmercuric acetate (B1210297) (APMA) being a principal agent. This technical guide provides an in-depth exploration of the molecular mechanism by which APMA disrupts the cysteine-zinc interaction within the pro-MMP structure, leading to its activation. It consolidates quantitative data on APMA-mediated activation and presents detailed experimental protocols for researchers in the field.

Introduction: The "Cysteine Switch" Mechanism of Pro-MMP Latency

Pro-MMPs are maintained in an inactive state by a mechanism known as the "cysteine switch".[1] This involves the coordination of a cysteine residue within the N-terminal propeptide domain to the zinc ion located in the catalytic site of the enzyme.[1][2] This interaction physically blocks the active site, preventing substrate binding and proteolytic activity. The disruption of this cysteine-zinc bond is the pivotal event that "flips the switch," initiating a cascade of conformational changes that lead to the activation of the enzyme.[2][3]

APMA-Mediated Disruption of the Cysteine-Zinc Interaction

APMA is widely used for the in vitro activation of a variety of pro-MMPs.[4] The prevailing model for its mechanism of action involves the direct interaction of the mercury atom in APMA with the sulfhydryl group of the conserved cysteine residue in the propeptide.[5][6] This interaction is thought to be more favorable than the cysteine's coordination to the catalytic zinc, leading to the displacement of the cysteine from the active site.[7]

This initial disruption triggers a conformational change in the pro-MMP molecule.[8] The propeptide is displaced, exposing the catalytic cleft. This intermediate, partially active form of the MMP can then undergo autolytic cleavage, where the enzyme cleaves its own propeptide, leading to its irreversible removal and full, sustained activation.[3][7] However, some studies suggest that for certain MMPs, like stromelysin-1, APMA-induced activation may involve additional protein interactions beyond the direct modification of the cysteine residue.[5][6]

Quantitative Data on APMA Activation of Pro-MMPs

The optimal conditions for APMA-mediated activation, including concentration and incubation time, can vary between different MMPs. The following table summarizes key quantitative parameters for the activation of several common MMPs by APMA, compiled from various studies.

| MMP | Pro-form MW (approx.) | Activated Form MW (approx.) | Typical APMA Concentration | Typical Incubation Time & Temperature | Reference(s) |

| MMP-1 | 52-57 kDa | 41-43 kDa | 1 mM | 2-4 hours at 37°C | [9][10][11] |

| MMP-2 | 72 kDa | 62-68 kDa | 1 mM | 1-3 hours at 37°C | [9][12][13] |

| MMP-9 | 92 kDa | 82 kDa | 0.5-3.0 mM | 2-5 hours at 37°C | [4][12][14] |

| MMP-13 | 60 kDa | 48 kDa | 1 mM | 1 hour at 37°C | [3] |

Note: The exact molecular weights can vary based on glycosylation and experimental conditions.

Experimental Protocols for APMA-Mediated MMP Activation

Gelatin Zymography for Detecting MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.

Materials:

-

10% SDS-PAGE gel containing 0.1% (w/v) gelatin

-

Samples containing pro-MMPs (e.g., cell culture supernatant)

-

2x non-reducing sample buffer

-

APMA stock solution (10 mM in 0.1 M NaOH)

-

Renaturing solution (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Prepare samples by mixing with non-reducing sample buffer. To activate a positive control, incubate purified pro-MMP-2 or pro-MMP-9 with a final concentration of 1 mM APMA for 1-2 hours at 37°C before adding the sample buffer.[12]

-

Load samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions at 4°C.[15][16]

-

After electrophoresis, remove the gel and wash it twice for 30 minutes each in renaturing solution with gentle agitation to remove SDS and allow the enzymes to renature.[12][15]

-

Incubate the gel in developing buffer for 16-48 hours at 37°C.[12]

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by active MMPs.

Fluorogenic Substrate Assay for Quantifying MMP Activity

This assay provides a quantitative measure of MMP activity by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified pro-MMP

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)[1]

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[14]

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Activate the pro-MMP by incubating it with a final concentration of 1-2 mM APMA in assay buffer.[2] Incubation times and temperatures should be optimized for the specific MMP (see Table 1). For example, pro-MMP-9 can be activated with 1 mM APMA for 2 hours at 37°C.[14]

-

In a 96-well black microplate, add the activated MMP solution.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration typically in the low micromolar range.

-

Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore.

-

The rate of substrate cleavage is proportional to the activity of the MMP in the sample.

Visualizing the Molecular and Experimental Pathways

Signaling Pathway of APMA-Induced Pro-MMP Activation

Caption: APMA-induced activation of pro-MMPs.

Experimental Workflow for Gelatin Zymography

Caption: Workflow for gelatin zymography.

Experimental Workflow for Fluorogenic Substrate Assay

Caption: Workflow for fluorogenic substrate assay.

Conclusion

APMA remains an indispensable tool for the in vitro study of MMPs, providing a reliable method to generate active enzymes for functional and structural analyses. Understanding the nuances of its mechanism and the specific conditions required for activating different MMPs is crucial for obtaining accurate and reproducible experimental results. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the critical roles of MMPs in health and disease.

References

- 1. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. The organomercurial 4-aminophenylmercuric acetate, independent of matrix metalloproteinases, induces dose-dependent activation/inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. APMA (4-aminophenylmercuric acetate) activation of stromelysin-1 involves protein interactions in addition to those with cysteine-75 in the propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steps involved in activation of the complex of pro-matrix metalloproteinase 2 (progelatinase A) and tissue inhibitor of metalloproteinases (TIMP)-2 by 4-aminophenylmercuric acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation mechanisms of the precursors of matrix metalloproteinases 1, 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. docs.abcam.com [docs.abcam.com]

- 17. researchgate.net [researchgate.net]

p-Aminophenylmercuric Acetate: A Technical Guide to its Role in Enzyme Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Aminophenylmercuric acetate (B1210297) (APMA) has long been a pivotal tool in the study of proteolytic enzymes, particularly the matrix metalloproteinases (MMPs). This organomercurial compound serves as a potent in vitro activator of these enzymes, enabling detailed investigation of their function, substrate specificity, and the efficacy of potential inhibitors. This technical guide provides an in-depth exploration of the discovery and history of APMA, its mechanism of action in enzyme activation, comprehensive quantitative data on its use, and detailed experimental protocols. Visual diagrams are included to elucidate the activation pathway and experimental workflows, offering a comprehensive resource for researchers in enzymology and drug development.

Discovery and History

The journey of p-Aminophenylmercuric acetate (APMA) from a synthesized chemical compound to a crucial tool in enzymology reflects the broader history of organomercurials in biochemical research.

Early Synthesis and Use: The synthesis of compounds related to this compound dates back to the early 20th century. An early reference can be found in a 1928 publication in Justus Liebigs Annalen der Chemie, a prominent German chemistry journal. Initially, organomercurial compounds were recognized for their antimicrobial properties and their ability to react with thiol groups in proteins. This characteristic as a thiol-blocking reagent was their primary application in early biochemical studies.

Emergence as an Enzyme Activator: The specific "discovery" of APMA as an enzyme activator is not attributed to a single breakthrough moment but rather evolved from the study of latent proteases, particularly collagenases (a subset of MMPs). Researchers in the mid-20th century observed that certain proteases existed in an inactive, or "latent," form. Various treatments were explored to induce activity, and organomercurials were among the chemical agents investigated due to their known reactivity with cysteine residues. It was found that APMA could reliably and potently activate these latent enzymes in vitro, leading to its widespread adoption in the field. This historical application is woven into the broader narrative of understanding the regulation of proteolytic activity.

Mechanism of Enzyme Activation: The "Cysteine Switch"

The primary mechanism by which APMA activates latent MMPs is known as the "cysteine switch" model. In their inactive proenzyme (zymogen) form, MMPs possess a pro-domain that contains a conserved cysteine residue. This cysteine's sulfhydryl group coordinates with the zinc ion located in the enzyme's catalytic site, effectively blocking substrate access and rendering the enzyme inactive.

APMA, as an organomercurial, disrupts this interaction. The mercury atom in APMA has a high affinity for the sulfhydryl group of the cysteine residue in the pro-domain. By binding to this cysteine, APMA displaces it from the zinc ion in the catalytic site. This disruption triggers a conformational change in the enzyme, exposing the catalytic site. Following this initial activation, the now partially active MMP can undergo autolytic cleavage, where it cleaves off its own pro-domain, resulting in a fully and irreversibly activated enzyme.

dot

Caption: The "Cysteine Switch" mechanism of MMP activation by APMA.

Quantitative Data for APMA-Induced Enzyme Activation

The optimal conditions for APMA-induced activation can vary depending on the specific MMP being studied. The following tables summarize typical quantitative parameters gathered from various research protocols.

Table 1: APMA Concentration for MMP Activation

| Matrix Metalloproteinase (MMP) | Typical APMA Concentration Range | Reference Notes |

| MMP-1 (Collagenase-1) | 1 mM | Incubation for 2-4 hours at 37°C is common. |

| MMP-2 (Gelatinase-A) | 0.5 - 2 mM | Activation is often rapid, within 1 hour at 37°C. |

| MMP-3 (Stromelysin-1) | 1 mM | Longer incubation times of 6-12 hours at 37°C may be required. |

| MMP-8 (Neutrophil Collagenase) | 1 mM | Typically requires a 1-hour incubation at 37°C. |

| MMP-9 (Gelatinase-B) | 0.5 - 2 mM | Incubation times can range from 3 to 24 hours at 37°C.[1] |

Table 2: Incubation Time and Temperature for MMP Activation with APMA

| Matrix Metalloproteinase (MMP) | Typical Incubation Time | Typical Incubation Temperature |

| MMP-1 | 2 - 4 hours | 37°C |

| MMP-2 | 30 minutes - 1 hour | 37°C |

| MMP-3 | 6 - 12 hours | 37°C |

| MMP-8 | 1 hour | 37°C |

| MMP-9 | 3 - 24 hours | 37°C |

Detailed Experimental Protocols

The following sections provide standardized protocols for the preparation of APMA solutions and the subsequent activation of MMPs for downstream assays.

Preparation of APMA Stock Solution

APMA has limited solubility in aqueous buffers. Therefore, a stock solution is typically prepared in a non-aqueous solvent or a basic solution.

Materials:

-

This compound (APMA) powder

-

Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol for DMSO Stock:

-

Weigh out the desired amount of APMA powder.

-

Dissolve the APMA in 100% DMSO to a final concentration of 100 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for NaOH Stock:

-

Dissolve 3.5 mg of APMA in 1-2 mL of 0.1 M NaOH to achieve a concentration of approximately 10 mM.[1]

-

Before use, neutralize the high base by diluting the stock solution in a neutral pH buffer. A common practice is to dilute the 10 mM stock 1:4 with the reaction buffer.[1]

-

Freshly prepare the diluted stock solution before each experiment as APMA is not stable in aqueous solutions for extended periods.[1]

General Protocol for MMP Activation using APMA

This protocol provides a general workflow for activating a purified pro-MMP sample. Specific concentrations and incubation times should be optimized based on the data in Section 3 and preliminary experiments.

Materials:

-

Purified pro-MMP solution

-

APMA stock solution (e.g., 100 mM in DMSO or a diluted solution from the NaOH stock)

-

Activation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35)

-

Incubator or water bath set to 37°C

-

Microcentrifuge tubes

Protocol:

-

Thaw the purified pro-MMP solution on ice.

-

In a sterile microcentrifuge tube, dilute the pro-MMP to the desired starting concentration using the Activation Buffer.

-

Add the APMA stock solution to the pro-MMP solution to achieve the final desired APMA concentration (typically 1 mM). For example, add 1 µL of a 100 mM APMA stock to 99 µL of the pro-MMP solution.

-

Gently mix the solution by pipetting. Avoid vigorous vortexing which can denature the enzyme.

-

Incubate the mixture at 37°C for the appropriate duration as indicated in Table 2.

-

After incubation, the activated MMP is ready for use in downstream applications such as substrate cleavage assays or inhibitor screening. The final solution can often be used directly without the need to remove the APMA.[1]

Mandatory Visualizations

Experimental Workflow for APMA-Induced Enzyme Activation and Activity Assay

dot

Caption: Workflow for APMA-induced MMP activation and subsequent activity assay.

Conclusion

This compound remains an indispensable reagent for the in vitro activation of matrix metalloproteinases and other latent proteases. Its ability to reliably trigger the "cysteine switch" mechanism provides researchers with a robust method to study the catalytic functions of these enzymes. This guide has provided a comprehensive overview of the historical context, mechanism of action, quantitative parameters, and detailed protocols for the use of APMA in enzyme activation. By leveraging this information and the provided visual aids, researchers and drug development professionals can effectively utilize APMA to advance their understanding of enzyme function and to facilitate the discovery of novel therapeutic agents.

References

Unraveling the Molecular Dance: A Technical Guide to the Interaction of APMA with the Stromelysin-1 Propeptide

For Immediate Release

Birmingham, AL – December 7, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the molecular interactions between 4-aminophenylmercuric acetate (B1210297) (APMA) and the propeptide of stromelysin-1 (MMP-3). This whitepaper provides an in-depth analysis of the activation mechanism, moving beyond the classical "cysteine switch" model to incorporate the critical role of other protein interactions and conformational changes. The guide includes a summary of key mutagenesis data, detailed experimental protocols, and novel visualizations of the underlying molecular processes.

Executive Summary

Stromelysin-1, a member of the matrix metalloproteinase (MMP) family, plays a pivotal role in extracellular matrix remodeling in both physiological and pathological processes. Its activity is tightly regulated, with the enzyme being synthesized as an inactive zymogen, pro-stromelysin-1. In vitro activation can be achieved using the organomercurial compound 4-aminophenylmercuric acetate (APMA). While the "cysteine switch" model, which posits a direct interaction of APMA with the sulfhydryl group of a conserved cysteine residue (Cys-75) in the propeptide, has long been the prevailing theory, evidence suggests a more intricate mechanism. This guide explores the nuanced molecular interactions of APMA with the stromelysin-1 propeptide, highlighting the crucial involvement of a propeptide salt bridge and other protein interactions that precede enzymatic activation.

The Evolving Model of APMA-Mediated Stromelysin-1 Activation

The classical cysteine switch model proposes that the latency of pro-stromelysin-1 is maintained by the coordination of the Cys-75 sulfhydryl group to the active site zinc ion. APMA is thought to disrupt this interaction by binding to Cys-75, thereby exposing the catalytic site. However, studies have shown that modification of Cys-75 alone is insufficient to activate the enzyme, and that stromelysin-1 mutants lacking this cysteine can still be activated by APMA.

A more refined model suggests that APMA-induced activation is a multi-step process that involves initial protein interactions leading to a conformational change in the propeptide. This is supported by mutagenesis studies demonstrating that the disruption of a salt bridge between Arg-74 and Asp-79 in the propeptide abrogates APMA-induced activation, even in the presence of a wild-type Cys-75.

Quantitative Data from Mutagenesis Studies

| Stromelysin-1 Variant | Mutation | APMA-Induced Activation | Reference |

| Wild-Type | None | Yes | |

| C75S | Cysteine-75 to Serine | Yes | |

| C75H | Cysteine-75 to Histidine | Yes | |

| R74K | Arginine-74 to Lysine | No | |

| D79A | Aspartic Acid-79 to Alanine | No | |

| C75H/D79A | Double Mutant | No |

Visualizing the Molecular Interactions and Workflows

To elucidate the complex processes involved in APMA-mediated activation and the experimental approaches used to study them, the following diagrams have been generated.

Caption: Proposed pathway for APMA-mediated activation of stromelysin-1.

Caption: Experimental workflow for studying APMA-stromelysin-1 interactions.

Detailed Experimental Protocols

The following protocols are based on the methodologies employed in the foundational studies of APMA-stromelysin-1 interaction.

Site-Directed Mutagenesis of Stromelysin-1

This protocol is used to introduce specific mutations into the stromelysin-1 cDNA.

-

Primer Design: Design complementary forward and reverse oligonucleotide primers (25-45 bases in length) containing the desired mutation at the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the stromelysin-1 expression plasmid as the template and the mutagenic primers. The reaction should amplify the entire plasmid. A typical thermal cycling program is:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

Digestion of Parental DNA: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and verify the desired mutation by DNA sequencing.

Expression of Recombinant Stromelysin-1 using a Vaccinia Virus System

This method allows for high-level expression of wild-type and mutant stromelysin-1 in mammalian cells.

-

Cell Culture: Culture HeLa cells to near confluency in a suitable medium.

-

Infection and Transfection: Infect the HeLa cells with a wild-type vaccinia virus. Subsequently, transfect the infected cells with the plasmid containing the wild-type or mutant stromelysin-1 cDNA. Homologous recombination will occur between the plasmid and the viral genome, resulting in a recombinant virus.

-

Plaque Purification: Isolate and purify recombinant virus plaques through several rounds of selection.

-

Protein Expression: Infect a fresh culture of HeLa cells with the purified recombinant virus.

-

Collection of Conditioned Media: Collect the cell culture supernatant (conditioned media) containing the secreted pro-stromelysin-1.

APMA Activation Assay

This assay is used to determine if the expressed stromelysin-1 variants can be activated by APMA.

-

Incubation: Incubate aliquots of the conditioned media with and without 1 mM APMA at 37°C for 12-16 hours.

-

Sample Preparation: Prepare the samples for analysis by adding SDS-PAGE loading buffer.

Casein Zymography

This technique is used to detect the enzymatic activity of stromelysin-1.

-

Gel Preparation: Prepare a polyacrylamide gel containing casein as a substrate.

-

Electrophoresis: Load the samples from the APMA activation assay onto the gel and perform electrophoresis under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

-

Incubation: Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C overnight.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, indicating casein degradation.

Western Blot Analysis

Western blotting is used to detect the stromelysin-1 protein and observe any changes in its molecular weight upon APMA treatment.

-

SDS-PAGE: Separate the proteins in the samples from the APMA activation assay by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for stromelysin-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Detect the protein bands using a chemiluminescent substrate. A reduction in the molecular weight of stromelysin-1 following APMA treatment is indicative of propeptide cleavage and activation.

Conclusion

The activation of stromelysin-1 by APMA is a more sophisticated process than previously understood. It is not solely dependent on the direct interaction with the propeptide's cysteine residue but is critically governed by the integrity of the R74-D79 salt bridge. This suggests that APMA's primary role may be to induce a conformational change in the propeptide, which then leads to the disruption of the cysteine-zinc interaction and subsequent autolytic activation. This refined understanding of the molecular interactions provides a more accurate framework for the development of novel therapeutic agents targeting MMP activation in various disease states. The detailed protocols and visualizations provided in this guide offer researchers the necessary tools to further investigate this and other complex enzyme activation mechanisms.

Methodological & Application

Application Notes: In Vitro Activation of Latent Matrix Metalloproteinases (MMPs) using APMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). They are involved in various physiological processes, including wound healing, embryonic development, and angiogenesis. Dysregulation of MMP activity is implicated in numerous pathologies such as arthritis, cancer cell invasion, and metastasis. MMPs are typically synthesized as inactive zymogens, or pro-MMPs, which require activation to become catalytically competent. A key step in regulating MMP activity is the conversion of these zymogens into active proteinases.

One of the most common methods for in vitro activation of pro-MMPs is through the use of organomercurial compounds, such as 4-aminophenylmercuric acetate (B1210297) (APMA). This method relies on a mechanism known as the "cysteine switch"[1][2][3]. In the latent pro-MMP, a cysteine residue in the prodomain coordinates with the zinc atom in the catalytic site, blocking substrate access.[1][2][3] APMA disrupts this interaction, leading to a conformational change that exposes the catalytic site and initiates autocatalytic cleavage of the prodomain, resulting in a fully active enzyme.[1][2]

These application notes provide a detailed protocol for the in vitro activation of latent MMPs using APMA, with specific examples for MMP-2 and MMP-9.

Mechanism of APMA Activation: The Cysteine Switch

The latency of pro-MMPs is maintained by the interaction of a conserved cysteine residue within the propeptide domain with the zinc ion in the enzyme's catalytic domain.[1][2] This "cysteine switch" mechanism effectively blocks the active site. APMA is thought to activate pro-MMPs by reacting with the sulfhydryl group of this cysteine residue, causing its displacement from the zinc ion.[4][5] This initial disruption leads to an intermediate, partially active form of the enzyme, which then undergoes autocatalytic cleavage to remove the prodomain, resulting in a stable, fully active MMP.

Experimental Protocols

Materials

-

Recombinant human pro-MMP-2, pro-MMP-9, or other pro-MMP of interest

-

4-aminophenylmercuric acetate (APMA)

-

Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 150 mM NaCl, and 0.05% (w/v) Brij-35)

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

Preparation of APMA Stock Solution

Note: APMA is a hazardous organomercurial compound. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.

-

Method 1 (DMSO): Prepare a 100 mM stock solution of APMA in 100% DMSO. Store in aliquots at -20°C.

-

Method 2 (NaOH): Dissolve APMA in 0.1 M NaOH to a concentration of 10 mM. This stock can be stored at 4°C for up to one week.[6] Before use, it is recommended to neutralize the high pH by diluting it in a neutral buffer.[6]

General Protocol for pro-MMP Activation

This protocol can be adapted for various pro-MMPs. Optimal conditions, particularly incubation time, may need to be determined empirically.

-

Reconstitute the lyophilized pro-MMP in the recommended buffer as per the manufacturer's instructions.

-

Dilute the pro-MMP to the desired concentration in the assay buffer.

-

Add the APMA stock solution to the pro-MMP solution to achieve a final concentration of 1 mM.

-

Incubate the mixture at 37°C. The incubation time will vary depending on the specific MMP (see table below).

-

Following incubation, the activated MMP is ready for use in downstream applications such as activity assays or substrate cleavage studies.

Quantitative Data and Specific Protocols

The following table summarizes the recommended conditions for the activation of pro-MMP-2 and pro-MMP-9.

| Parameter | pro-MMP-2 | pro-MMP-9 | Reference(s) |

| Final APMA Concentration | 1 mM | 1 mM | [7][8][9] |

| Incubation Temperature | 37°C | 37°C | [7][8] |

| Incubation Time | 1 hour | 16-24 hours | [7][8] |

| APMA Stock Solvent | DMSO | DMSO | [7][8] |

| Assay Buffer Example | 50 mM Tris, 5 mM CaCl₂, 150 mM NaCl, 1 µM ZnCl₂, pH 7.5 | 50 mM Tris-HCl, pH 7.5, with 10 mM CaCl₂, 150 mM NaCl, and 0.05% (w/v) BRIJ 35 | [7][8] |

Note: While 1 mM is a standard final concentration for APMA, concentrations ranging from 0.5 mM to 3.0 mM have been reported to be effective.[6] The optimal incubation time can vary and should be determined empirically for your specific experimental conditions.[6] For instance, some protocols suggest shorter incubation times of 3-5 hours for MMP-9.[6]

Troubleshooting and Considerations

-

Incomplete Activation: If activation is incomplete, as determined by methods like zymography or SDS-PAGE, consider increasing the incubation time. Also, ensure the APMA stock solution is fresh, as it is not stable over long periods.[6]

-

Precipitation: High concentrations of APMA may precipitate when added to the reaction.[6] Preparing a diluted working solution of APMA in the assay buffer before adding it to the pro-MMP can mitigate this issue.[6]

-

Presence of Inhibitors: If the pro-MMP sample contains tissue inhibitors of metalloproteinases (TIMPs), this can interfere with activation.[10][11] For example, the activation of the pro-MMP-2-TIMP-2 complex requires additional steps.[10][11]

-

Verification of Activation: Activation can be confirmed by observing a shift in molecular weight on SDS-PAGE, corresponding to the cleavage of the prodomain. Gelatin zymography is another effective method to visualize the appearance of active MMP.[9]

Conclusion

The use of APMA provides a reliable and widely used method for the in vitro activation of a variety of pro-MMPs. By understanding the "cysteine switch" mechanism and optimizing protocol parameters such as incubation time and APMA concentration, researchers can effectively generate active MMPs for use in a wide range of biochemical and cellular assays. Adherence to proper safety precautions when handling APMA is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cysteine switch: a principle of regulation of metalloproteinase activity with potential applicability to the entire matrix metalloproteinase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. APMA (4-aminophenylmercuric acetate) activation of stromelysin-1 involves protein interactions in addition to those with cysteine-75 in the propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steps involved in activation of the complex of pro-matrix metalloproteinase 2 (progelatinase A) and tissue inhibitor of metalloproteinases (TIMP)-2 by 4-aminophenylmercuric acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steps involved in activation of the complex of pro-matrix metalloproteinase 2 (progelatinase A) and tissue inhibitor of metalloproteinases (TIMP)-2 by 4-aminophenylmercuric acetate. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

Application Notes: Standard Protocol for APMA Activation of Pro-MMP-1 and Pro-MMP-8

These application notes provide a comprehensive guide for the in vitro activation of human pro-matrix metalloproteinase-1 (pro-MMP-1) and pro-matrix metalloproteinase-8 (pro-MMP-8) using 4-aminophenylmercuric acetate (B1210297) (APMA). The protocols, data, and diagrams are intended for researchers, scientists, and drug development professionals working with these enzymes.

Introduction: The "Cysteine Switch" Mechanism

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They are synthesized as inactive zymogens (pro-MMPs) and require activation to become catalytically competent[1]. Activation is a critical control point for MMP activity.

The latency of most MMPs is maintained by a "cysteine switch" mechanism[2]. The pro-domain of the enzyme contains a conserved cysteine residue whose sulfhydryl group coordinates with the zinc ion in the catalytic site, blocking substrate access[2][3]. Activation occurs when this cysteine-zinc interaction is disrupted, typically through proteolysis of the pro-domain[2].

Chemical agents like the organomercurial APMA can induce activation in vitro by reacting with the cysteine sulfhydryl group, which leads to a conformational change and subsequent autolytic cleavage of the pro-domain, yielding the smaller, fully active enzyme[2][3].

Mechanism of APMA-Induced MMP Activation

The activation of pro-MMPs by APMA is a multi-step process that begins with the chemical disruption of the cysteine-zinc bond in the enzyme's active site. This initial step leads to an unstable intermediate, which then undergoes self-cleavage to remove the pro-domain, resulting in a constitutively active enzyme.

Caption: Biochemical pathway of pro-MMP activation by APMA via the cysteine switch mechanism.

Quantitative Data for APMA Activation

Successful activation depends on key parameters such as APMA concentration, incubation time, and temperature. The following table summarizes recommended starting conditions for pro-MMP-1 and pro-MMP-8. Note that optimal conditions may need to be determined empirically for each specific enzyme lot and experimental setup[4].

| Parameter | Pro-MMP-1 (Collagenase-1) | Pro-MMP-8 (Neutrophil Collagenase) |

| Final APMA Concentration | 1.0 mM (Typical range: 0.5 - 2.0 mM)[5][6] | 1.0 mM[5][7] |

| Incubation Temperature | 37°C[5][6] | 37°C[5][7] |

| Incubation Time | 3 hours (Recommended range: 2-4 hours)[5][6] | 1 hour[5][7] |

Detailed Experimental Protocols

This section provides a step-by-step methodology for preparing reagents and activating pro-MMPs.

1. APMA Stock Solution (10 mM):

-

Method A (NaOH Base):

-

Weigh 3.5 mg of APMA powder (p-Aminophenylmercuric acetate).

-

Dissolve in 1.0 mL of 0.1 M NaOH[4]. Note: Some protocols suggest up to 0.6 M NaOH, but caution is advised to avoid enzyme denaturation due to high pH during dilution[5].

-

Before use, neutralize the stock by diluting it at least 1:4 in a neutral pH assay buffer to create a working stock (e.g., 2.5 mM)[4].

-

-

Method B (DMSO Solvent):

Important Consideration: APMA solutions are not stable. Freshly prepare diluted working stocks for each experiment. A 10 mM stock can be stored at 4°C for up to one week[4].

2. Standard MMP Assay Buffer (pH 7.5): A typical buffer for MMP activity is essential for maintaining enzyme stability and function[4][8].

-

50 mM Tris-HCl

-

150 mM NaCl

-

10 mM CaCl₂

-

1 µM ZnCl₂

-

0.05% (v/v) Brij-35 (or Triton X-100)

-

Adjust pH to 7.5 and store at 4°C.

3. Pro-MMP Enzyme Solution:

-

Thaw the recombinant human pro-MMP-1 or pro-MMP-8 on ice.

-

Dilute the enzyme to the desired concentration using cold MMP Assay Buffer. Keep the enzyme on ice until ready for activation.

-

In a microcentrifuge tube, combine the diluted pro-MMP enzyme with MMP Assay Buffer.

-

Add the 10 mM APMA stock solution to the enzyme mixture to achieve a final concentration of 1.0 mM. For example, add 10 µL of 10 mM APMA to 90 µL of the pro-MMP solution.

-

Gently mix the solution by pipetting.

-

Incubate the reaction at 37°C.

-

After incubation, the activated MMP is ready for use in activity assays or other downstream applications. The APMA does not typically need to be removed[4].

It is recommended to verify the activation of the pro-enzyme. This can be achieved by:

-

SDS-PAGE Analysis: Compare the APMA-treated enzyme with the untreated pro-MMP. Successful activation results in a visible downward shift in molecular weight due to the cleavage of the pro-domain.

-

Activity Assay: Measure the enzymatic activity using a specific fluorogenic MMP substrate. Compare the activity of the APMA-treated sample to the untreated pro-MMP and a buffer-only control.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the activation protocol, from reagent preparation to the final product.

Caption: Step-by-step experimental workflow for the activation of pro-MMPs using APMA.

References

- 1. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. What is the best buffer for MMP-2 enzymatic action? | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Gelatin Zymography Utilizing p-Aminophenylmercuric Acetate (APMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelatin zymography is a widely utilized electrophoretic technique for the detection of gelatinolytic matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. This method allows for the identification of both the latent (pro-MMP) and active forms of these enzymes based on their molecular weights and enzymatic activity. A critical step in assessing the total potential gelatinase activity in a sample is the activation of the pro-MMPs. p-Aminophenylmercuric acetate (B1210297) (APMA) is a chemical agent commonly used for this in vitro activation. APMA induces a conformational change in the pro-domain of the MMPs, leading to their auto-proteolytic activation. This document provides a detailed protocol for performing gelatin zymography with a specific focus on the use of APMA for pro-MMP activation.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Their activity is crucial in physiological processes like tissue remodeling, wound healing, and embryogenesis, as well as in pathological conditions such as cancer cell invasion and metastasis.[2] Gelatin zymography provides a sensitive method to analyze MMP activity by separating proteins under non-reducing conditions in a polyacrylamide gel containing gelatin as a substrate.[3][4] After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their structure, followed by incubation in a developing buffer that provides the necessary cofactors for enzymatic activity.[5] Areas of gelatin degradation by active MMPs appear as clear bands against a stained background.[2]

Key Experimental Protocols

I. Reagent and Buffer Preparation

Proper preparation of reagents and buffers is critical for successful gelatin zymography. The following tables outline the necessary components and their concentrations.

Table 1: Stock Solutions

| Stock Solution | Composition | Storage |

| 30% Acrylamide/Bis-acrylamide (37.5:1) | 30% (w/v) Acrylamide, 0.8% (w/v) Bis-acrylamide | 4°C, protected from light |

| 1.5 M Tris-HCl, pH 8.8 (Separating Gel Buffer) | 181.7 g Tris base in 800 mL dH₂O, adjust pH to 8.8 with HCl, bring volume to 1 L | Room Temperature |

| 0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer) | 60.6 g Tris base in 800 mL dH₂O, adjust pH to 6.8 with HCl, bring volume to 1 L | Room Temperature |

| 10% (w/v) Sodium Dodecyl Sulfate (SDS) | 10 g SDS in 100 mL dH₂O | Room Temperature |

| 1% (w/v) Gelatin | 0.1 g gelatin in 10 mL dH₂O, heat at 60°C to dissolve | Prepare fresh |

| 10% (w/v) Ammonium Persulfate (APS) | 0.1 g APS in 1 mL dH₂O | 4°C, for up to 2 weeks |

| 10X Running Buffer | 250 mM Tris base, 1.92 M Glycine, 1% (w/v) SDS | Room Temperature |

| 10X Renaturing Buffer | 25% (v/v) Triton X-100 in dH₂O | Room Temperature |

| 10X Developing Buffer | 500 mM Tris-HCl, pH 7.8, 2 M NaCl, 50 mM CaCl₂, 0.2% (w/v) Brij-35 | 4°C |

| 4X Sample Buffer (Non-reducing) | 250 mM Tris-HCl, pH 6.8, 40% (v/v) Glycerol, 8% (w/v) SDS, 0.01% (w/v) Bromophenol Blue | -20°C |

| Staining Solution | 0.5% (w/v) Coomassie Brilliant Blue R-250, 5% (v/v) Methanol, 10% (v/v) Acetic Acid | Room Temperature |

| Destaining Solution | 10% (v/v) Methanol, 5% (v/v) Acetic Acid | Room Temperature |

| 10 mM APMA Stock | 3.5 mg p-Aminophenylmercuric acetate in 1 mL of 0.1 M NaOH | 4°C, for up to 1 week |

II. Sample Preparation

The method of sample preparation will vary depending on the source. It is crucial to avoid heating the samples and to omit reducing agents from the sample buffer.[3]

-

Conditioned Media:

-

Culture cells to approximately 80% confluency.

-

Wash the cells with serum-free media to remove any serum-derived MMPs.

-

Incubate the cells in serum-free media for 12-16 hours.[3]

-

Collect the conditioned media and centrifuge at 400 x g for 5 minutes at 4°C to remove cells and debris.[3]

-

The clarified supernatant can be used directly or concentrated if necessary.

-

Mix the sample with 4X non-reducing sample buffer (e.g., 75 µL sample with 25 µL buffer).[3]

-

-

Cell Lysates:

-

Wash cells twice with cold phosphate-buffered saline (PBS).

-

Add cold lysis buffer (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1% NP-40 with protease inhibitors).[3]

-

Scrape the cells and incubate the lysate on ice for at least 15 minutes.

-

Vortex and centrifuge at 16,000 x g for 20 minutes at 4°C.[3]

-

Collect the supernatant and determine the protein concentration.

-

Mix the desired amount of protein with 4X non-reducing sample buffer.

-

-

Tissue Extracts:

-

Excise approximately 50 mg of tissue and mince into small pieces.

-

Add cold lysis buffer with protease inhibitors.

-

Homogenize the tissue on ice.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

-

Collect the supernatant and determine the protein concentration.

-

Adjust the protein concentration and mix with 4X non-reducing sample buffer.

-

III. APMA Activation of Pro-MMPs

APMA can be used to activate latent pro-MMPs in the sample prior to electrophoresis.[3] This step is crucial for assessing the total potential gelatinolytic activity.

Table 2: APMA Activation Parameters

| Parameter | Recommended Value | Notes |

| APMA Stock Solution | 10 mM in 0.1 M NaOH or DMSO | Prepare fresh weekly and store at 4°C.[6] |

| Final APMA Concentration | 1 mM | This is a commonly used concentration.[3][7] |

| Incubation Temperature | 37°C | |

| Incubation Time | pro-MMP-2: 30 minutes - 2 hourspro-MMP-9: 2 - 24 hours | Optimal times may need to be determined empirically.[3][8] |

Protocol for APMA Activation:

-

Prepare a 1 mM working solution of APMA by diluting the 10 mM stock solution 1:10 in an appropriate buffer (e.g., Tris-buffered saline).[3]

-

Add the 1 mM APMA solution to your sample to achieve a final concentration of 1 mM.

-

Incubate the mixture at 37°C for the desired time based on the target MMP.

-

After incubation, add 4X non-reducing sample buffer to the activated sample. The sample is now ready for loading onto the zymogram gel.

Alternatively, APMA can be included in the developing buffer to activate the pro-MMPs within the gel after electrophoresis.[2][5]

IV. Gel Electrophoresis

-

Gel Casting:

-

Assemble the gel casting apparatus.

-

Prepare a 10% polyacrylamide separating gel containing 0.1% gelatin. For a standard mini-gel, mix the components as described in the reagent table. Add TEMED last to initiate polymerization.[3]

-

Pour the separating gel and overlay with water. Allow it to polymerize for at least 30 minutes.

-

Pour off the water and cast the stacking gel on top of the separating gel. Insert the comb and allow it to polymerize.

-

-

Running the Gel:

-

Place the gel in the electrophoresis tank and fill with 1X running buffer.

-

Load the prepared samples and a molecular weight marker.

-

Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[4] Electrophoresis should be carried out at 4°C to prevent premature enzyme activity.

-

V. Zymogram Development

-

Renaturation:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Wash the gel twice for 30 minutes each with 1X renaturing buffer (2.5% Triton X-100) with gentle agitation at room temperature.[4] This step removes the SDS and allows the enzymes to renature.

-

-

Incubation (Development):

VI. Staining and Visualization

-

Staining:

-

After incubation, rinse the gel with deionized water.

-

Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30 minutes to 1 hour at room temperature.[4]

-

-

Destaining:

-

Destain the gel with destaining solution until clear bands appear against a blue background.[4] The clear bands indicate areas where the gelatin has been digested by the MMPs.

-

-

Imaging and Analysis:

-

Image the gel using a gel documentation system.

-

The intensity of the clear bands can be quantified using densitometry software, such as ImageJ, to provide a semi-quantitative measure of MMP activity.[2]

-

Visualized Workflows and Mechanisms

APMA Activation of Pro-MMPs

The activation of pro-MMPs by APMA involves a "cysteine switch" mechanism. In the latent pro-MMP, a cysteine residue in the pro-domain coordinates with the zinc ion in the catalytic site, blocking its activity. APMA, an organomercurial compound, reacts with the sulfhydryl group of this cysteine residue, disrupting its interaction with the zinc ion. This disruption leads to a conformational change and subsequent autolytic cleavage of the pro-domain, resulting in the fully active enzyme.[9]

Caption: APMA-mediated activation of pro-MMPs via the cysteine switch mechanism.

Gelatin Zymography Experimental Workflow

The following diagram outlines the major steps involved in the gelatin zymography protocol.

Caption: Workflow for gelatin zymography with APMA activation.

Conclusion

The protocol described herein provides a robust framework for the detection and semi-quantitative analysis of MMP-2 and MMP-9 using gelatin zymography, with a specific focus on the application of APMA for the activation of their pro-forms. Careful attention to the details of sample preparation, APMA activation conditions, and zymogram development is essential for obtaining reliable and reproducible results. This technique is a valuable tool for researchers in various fields, including cancer biology, cardiovascular research, and drug development, enabling the investigation of the role of gelatinases in health and disease.

References

- 1. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of functional matrix metalloproteinases by zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Detection of Functional Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Activation of pro-MMP-2 in Cell Culture Media Using APMA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the activation of pro-Matrix Metalloproteinase-2 (pro-MMP-2) in cell culture media using 4-aminophenylmercuric acetate (B1210297) (APMA). This document includes detailed protocols, data presentation in tabular format, and visualizations of the experimental workflow and activation mechanism.

Introduction

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components, playing a crucial role in physiological processes such as tissue remodeling, wound healing, and angiogenesis, as well as in pathological conditions including tumor invasion and metastasis.[1] MMP-2 is secreted as an inactive zymogen, pro-MMP-2, and its activation is a critical step in regulating its proteolytic activity.

One of the most common methods for activating pro-MMP-2 in vitro is through the use of the organomercurial compound, 4-aminophenylmercuric acetate (APMA). APMA induces a conformational change in the pro-enzyme, leading to its auto-proteolytic cleavage and subsequent activation. This process, known as the "cysteine switch" mechanism, involves the disruption of the interaction between a cysteine residue in the pro-domain and the zinc ion at the catalytic site.[2][3]

These application notes provide detailed protocols for the consistent and effective activation of pro-MMP-2 in cell culture media, a critical step for studying MMP-2 function, screening for inhibitors, and developing therapeutic strategies targeting MMP-2 activity.

Data Presentation

The following table summarizes typical experimental conditions for the activation of pro-MMP-2 using APMA, derived from various established protocols. Optimal conditions may vary depending on the specific cell line, culture conditions, and the source of pro-MMP-2.

| Parameter | Recommended Conditions | Notes | Source(s) |